4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-2-one
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Overview
Description
Preparation Methods
The synthesis of 4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-2-one typically involves Fe-catalyzed reactions. One common method includes the regioselective metal-catalyzed amination and Wittig reaction processes. The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-2-one has several scientific research applications:
Mechanism of Action
The exact mechanism of action of 4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-2-one is not fully detailed in the available literature. it is known to interact with various molecular targets and pathways, contributing to its antibacterial, anti-inflammatory, and antifungal activities. The compound’s ability to improve cerebral blood circulation and exhibit antihistamine activity suggests its involvement in specific receptor interactions and signaling pathways.
Comparison with Similar Compounds
4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-2-one can be compared with similar compounds such as:
4-Bromo-2-fluorobiphenyl: This compound shares a similar bromine and fluorine substitution pattern but differs in its overall structure and applications.
4-Bromo-2-fluorophenyl methyl sulphone: Another related compound with similar substituents but different functional groups and properties.
Properties
IUPAC Name |
4-[(4-bromo-2-fluorophenyl)methyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2O/c12-9-2-1-8(10(13)5-9)6-15-4-3-14-11(16)7-15/h1-2,5H,3-4,6-7H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOOXMDPDXTYKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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